2,4,6-Trimethyl-3-phenoxyaniline 2,4,6-Trimethyl-3-phenoxyaniline
Brand Name: Vulcanchem
CAS No.: 807262-85-7
VCID: VC16817831
InChI: InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3
SMILES:
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

2,4,6-Trimethyl-3-phenoxyaniline

CAS No.: 807262-85-7

Cat. No.: VC16817831

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethyl-3-phenoxyaniline - 807262-85-7

Specification

CAS No. 807262-85-7
Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 2,4,6-trimethyl-3-phenoxyaniline
Standard InChI InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3
Standard InChI Key ZRUFRKFASIDNSG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1N)C)OC2=CC=CC=C2)C

Introduction

Structural and Molecular Characteristics

Core Aniline Framework

The aniline backbone (C6H5NH2) serves as the foundation for this compound. Substitution patterns profoundly influence electronic and steric properties:

  • Trimethyl groups at the 2-, 4-, and 6-positions create a sterically hindered environment, reducing reactivity at the nitrogen center while enhancing thermal stability .

  • The 3-phenoxy group introduces an electron-withdrawing effect via the oxygen atom, modulating the amine’s basicity and directing electrophilic substitution reactions to specific ring positions .

Molecular Geometry and Symmetry

The meta-substitution of the phenoxy group relative to the amine disrupts the symmetry observed in para-substituted analogs like 4-phenoxyaniline. Computational modeling suggests a dihedral angle of approximately 45° between the phenoxy ring and the aniline plane, optimizing conjugation while minimizing steric clashes with the ortho-methyl groups .

Synthetic Methodologies

Nitration and Reduction of Mesitylene

A key pathway for 2,4,6-trimethylaniline synthesis involves:

  • Nitration of mesitylene ((CH3)3C6H3) using a HNO3/H2SO4 mixture at <10°C to yield 2,4,6-trimethylnitrobenzene .

  • Reduction with Fe/HCl under reflux (100–105°C, 8 h), achieving ~70% yield .

Advanced Catalytic Approaches

Recent advances employ transition metal catalysts to improve selectivity:

  • Rhodium complexes (e.g., Rh2(esp)2) in trifluoroethanol facilitate C–N bond formation under mild conditions (0–20°C, 25 h) .

  • Palladium-mediated cross-couplings enable late-stage functionalization, though steric hindrance from methyl groups may limit efficiency .

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 3.2–3.5 (compared to 2.63 for 4-phenoxyaniline ), indicating high lipophilicity due to methyl groups.

  • Aqueous solubility: <0.1 mg/mL, necessitating organic solvents (e.g., DMSO, ethanol) for handling .

Infrared Spectroscopy (IR)

  • N–H stretch: 3420 cm⁻¹ (broad, amine).

  • C–O–C asymmetric stretch: 1240 cm⁻¹ (phenoxy ether).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6):
    δ 2.15 (s, 9H, CH3),
    δ 6.72–7.25 (m, 8H, aromatic),
    δ 5.10 (s, 2H, NH2) .

Applications in Coordination Chemistry

Ligand Design

Bulky ligands derived from 2,4,6-trimethylaniline, such as glyoxal-bis(mesitylimine), are precursors to N-heterocyclic carbenes (NHCs) . These ligands:

  • Enhance catalytic activity in olefin metathesis (e.g., Grubbs’ 2nd generation catalyst) .

  • Stabilize low-coordinate metal centers via steric protection.

Metal-Organic Frameworks (MOFs)

Incorporating 2,4,6-Trimethyl-3-phenoxyaniline into MOFs could yield materials with:

  • Tunable pore sizes (3–5 Å) for gas separation.

  • Photoluminescent properties via π-stacking interactions .

Pharmacological and Industrial Relevance

Dye Synthesis

The electron-rich amine participates in diazo coupling reactions to produce azo dyes with enhanced lightfastness. Example derivatives include:

Dye Classλmax (nm)Application
Anthraquinone560–580Textile coloring
Triphenylmethane620–640Biological staining

Bioactive Molecules

While 4-phenoxyaniline derivatives show antiviral and antibiotic activity , the trimethyl variant’s steric bulk may improve metabolic stability in drug candidates.

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